molecular formula C30H25AsS2Si B14382350 Triphenylsilyl diphenylarsinodithioate CAS No. 89901-37-1

Triphenylsilyl diphenylarsinodithioate

Cat. No.: B14382350
CAS No.: 89901-37-1
M. Wt: 552.7 g/mol
InChI Key: LXPPHIMMJALRET-UHFFFAOYSA-N
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Description

Triphenylsilyl diphenylarsinodithioate is an organosilicon compound that features both silicon and arsenic atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsilyl diphenylarsinodithioate typically involves the reaction of triphenylsilyl chloride with diphenylarsinodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:

Ph3SiCl+Ph2As(SH)2Ph3SiAs(SPh)2+HCl\text{Ph}_3\text{SiCl} + \text{Ph}_2\text{As(SH)}_2 \rightarrow \text{Ph}_3\text{SiAs(SPh)}_2 + \text{HCl} Ph3​SiCl+Ph2​As(SH)2​→Ph3​SiAs(SPh)2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic arsenic-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

Triphenylsilyl diphenylarsinodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler arsenic or silicon-containing species.

    Substitution: The phenyl groups attached to silicon or arsenic can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound sulfoxide, while reduction could produce triphenylsilane and diphenylarsine.

Scientific Research Applications

Triphenylsilyl diphenylarsinodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-arsenic bonds.

    Biology: The compound’s potential biological activity is being explored, although detailed studies are limited.

    Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which triphenylsilyl diphenylarsinodithioate exerts its effects involves the interaction of its silicon and arsenic atoms with various molecular targets. The silicon atom can form strong bonds with oxygen or nitrogen-containing groups, while the arsenic atom can interact with sulfur or selenium-containing compounds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilyl chloride: A precursor in the synthesis of triphenylsilyl diphenylarsinodithioate.

    Diphenylarsinodithioic acid: Another precursor used in the synthesis.

    Triphenylsilane: A related compound with similar silicon chemistry but lacking the arsenic component.

Uniqueness

This compound is unique due to the presence of both silicon and arsenic atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Additionally, the combination of silicon and arsenic imparts unique properties that can be exploited in various applications, from materials science to pharmaceuticals.

Properties

CAS No.

89901-37-1

Molecular Formula

C30H25AsS2Si

Molecular Weight

552.7 g/mol

IUPAC Name

diphenyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane

InChI

InChI=1S/C30H25AsS2Si/c32-31(26-16-6-1-7-17-26,27-18-8-2-9-19-27)33-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H

InChI Key

LXPPHIMMJALRET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S[As](=S)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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